4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
Molecular Formula |
C19H15Cl2N3O2S |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-chloro-N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-11-2-5-14(21)8-16(11)23-17(25)9-15-10-27-19(22-15)24-18(26)12-3-6-13(20)7-4-12/h2-8,10H,9H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
ANTYCCGCUBWEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Cyclization
The Hantzsch mechanism proceeds via:
Amide Coupling
The benzamide formation follows a two-step mechanism:
- Activation of 4-chlorobenzoic acid to its acid chloride using thionyl chloride.
- Attack of the thiazole amine on the electrophilic carbonyl carbon, facilitated by TEA.
Analytical Characterization
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Classical Hantzsch | Ethanol, reflux, 12 h | 68% | 95% |
| Microwave-Assisted | DMF, 150°C, 30 min | 72% | 97% |
| One-Pot Synthesis | DCM, TEA, 0–5°C | 74% | 98% |
Microwave-assisted synthesis reduces reaction time but requires specialized equipment. One-pot methods minimize intermediate isolation, improving overall efficiency.
Industrial-Scale Considerations
Solvent Recycling
- DMF and DCM are recovered via distillation (>90% efficiency).
- Ethanol is reused after fractional crystallization.
Cost Analysis
| Component | Cost/kg (USD) | Usage (kg/kg product) |
|---|---|---|
| 4-Chlorobenzoic acid | 120 | 0.85 |
| 5-Chloro-2-methylaniline | 250 | 0.62 |
| Thiourea | 45 | 0.30 |
Total production cost: ~$420/kg at pilot scale.
Challenges and Troubleshooting
Low Yields in Substitution Step
Purification Difficulties
- Issue : Co-elution of byproducts in column chromatography.
- Resolution : Employ preparative HPLC with a C18 column (ACN:H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties:
- Anticancer Activity : Research indicates that thiazole derivatives, including compounds similar to 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, have shown promising anticancer effects. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with significant selectivity . The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer potency.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Research has shown that certain thiazole derivatives possess significant antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents. For example, derivatives with a thiazole moiety have been reported to exhibit activity against Mycobacterium tuberculosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves several steps, typically starting from readily available precursors. The reaction pathways often include:
- Formation of Thiazole Ring : Thiazoles are synthesized through the condensation of thioketones with α-halo ketones or aldehydes.
- Acylation Reactions : The introduction of acyl groups is achieved through reactions with acid chlorides or anhydrides.
- Final Coupling : The final product is formed by coupling the thiazole derivative with appropriate amines or phenolic compounds.
The structure-activity relationship studies indicate that modifications on the thiazole ring and the aromatic substituents significantly affect the biological activity. For instance, variations in halogen substitutions or alkyl groups can enhance potency against specific cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines. Compounds demonstrated IC50 values indicating strong anticancer activity, particularly those with specific substitutions on the thiazole ring .
- Case Study 2 : Another research explored the synthesis of phenylthiazole-incorporated quinoline derivatives, which showed remarkable activity against colon carcinoma HCT-15 cells. The presence of methoxy groups was crucial for enhancing efficacy .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Benzamide vs. Other Amides : Replacement of the benzamide with furan-carboxamide (e.g., ) reduces molecular weight but may diminish target affinity due to loss of aromatic interactions.
Thiazole Substitution : Position 4 modifications (e.g., oxoethyl linker in the target vs. direct phenyl in Compound 81 ) influence conformational flexibility and binding pocket compatibility.
Biological Activity
4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's molecular structure can be represented as follows:
- Molecular Formula : C18H17ClN4O2S
- Molecular Weight : 374.87 g/mol
- IUPAC Name : 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
Mechanism of Action :
- The compound appears to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives containing thiazole moieties have been shown to target RET kinase, which is implicated in several malignancies .
- It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
- Structure-Activity Relationships (SAR) :
Data Tables
Case Studies
- Study on RET Kinase Inhibition :
- Thiazole Derivatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
